Trifluperidol

概要

説明

トリフルペリドールは、ブチロフェノン系に属する典型的な抗精神病薬です。 1959年にヤンセンファーマシューティカ社で発見され、高い効力と、遅発性ジスキネジアやその他の錐体外路症状などの深刻な副作用で知られています 。 トリフルペリドールは、躁病や統合失調症を含む精神病の治療に主に使用されています .

2. 製法

トリフルペリドールの合成には、いくつかの重要なステップが含まれます。

グリニャール反応: 1-ベンジル-4-ピペリドンと3-ブロモベンゾトリフルオリドの反応により、1-ベンジル-4-(3-(トリフルオロメチル)フェニル)ピペリジン-4-オールが生成されます.

触媒的水素化: このステップでは、ベンジル保護基が除去され、4-(3-(トリフルオロメチル)フェニル)-4-ピペリジノールが得られます.

アルキル化: 最後のステップでは、4-クロロ-4'-フルオロブチロフェノンでアルキル化することにより、トリフルペリドールの合成が完了します.

工業生産方法では、通常、同様の合成経路に従いますが、大規模生産用に最適化されており、高収率と高純度が確保されています。

準備方法

The synthesis of Trifluperidol involves several key steps:

Grignard Reaction: The reaction between 1-benzyl-4-piperidone and 3-bromobenzotrifluoride produces 1-benzyl-4-(3-(trifluoromethyl)phenyl)piperidin-4-ol.

Catalytic Hydrogenation: This step removes the benzyl protecting group, yielding 4-(3-(trifluoromethyl)phenyl)-4-piperidinol.

Alkylation: The final step involves alkylation with 4-chloro-4’-fluorobutyrophenone, completing the synthesis of this compound.

Industrial production methods typically follow similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

化学反応の分析

トリフルペリドールは、次のようなさまざまな化学反応を起こします。

酸化: この反応は、分子内の官能基を修飾し、薬理学的特性を変化させる可能性があります。

還元: 還元反応は、化合物の安定性と反応性に影響を与える可能性があります。

置換: 置換反応の一般的な試薬には、ハロゲンやその他の求電子剤があり、分子内の特定の官能基を置換することができます。

これらの反応から生成される主要な生成物は、使用する特定の条件と試薬によって異なります。

4. 科学研究への応用

トリフルペリドールは、科学研究にいくつかの応用があります。

化学: ブチロフェノン誘導体の合成と反応性を研究するためのモデル化合物として役立ちます。

生物学: 研究者は、トリフルペリドールを使用して、ドーパミン受容体拮抗薬が細胞プロセスに与える影響を調べます。

医学: 統合失調症や躁病を含む精神病の治療を研究するために使用されます.

産業: トリフルペリドールの合成と生産方法は、抗精神病薬の効率的な製造プロセスを開発するために興味深いものです。

科学的研究の応用

Pharmacotherapeutic Applications

1. Treatment of Schizophrenia and Psychotic Disorders

Trifluperidol has been utilized effectively in treating schizophrenia. A comparative study indicated that this compound demonstrated a significantly greater therapeutic effect than chlorpromazine in global improvement ratings among patients with schizophrenia . Additionally, it has been shown to be beneficial in managing transient psychosis following surgery or myocardial infarction .

2. Neuroleptic Malignant Syndrome Case Study

A notable case involved a young patient who developed Neuroleptic Malignant Syndrome (NMS) after receiving this compound. The patient responded rapidly to bromocriptine treatment, highlighting the importance of monitoring for adverse effects when using this medication .

Potential Antiviral Applications

Recent research has explored the potential of this compound as an antiviral agent against SARS-CoV-2. A study utilized computational methods to assess this compound's ability to inhibit the ADP-ribose phosphatase (ADRP) domain of Nsp3, a protein critical for viral replication and immune evasion . The findings suggest that this compound could serve as a novel therapeutic option against COVID-19, either alone or in combination with other antiviral agents.

Molecular Dynamics Simulation Results

The study employed molecular dynamics simulations to analyze the binding interactions between this compound and the ADRP domain. The binding affinity was found to be -10.2 kcal/mol, indicating a strong interaction .

| ZINC ID | Drug Bank ID | Drug Name | Binding Affinity (kcal/mol) | Therapeutics |

|---|---|---|---|---|

| ZINC00538505 | DB13552 | This compound | -10.2 | Treatment of psychoses including mania and schizophrenia |

作用機序

トリフルペリドールは、脳内のドーパミン受容体、特にD2受容体を拮抗することで作用します 。この作用により、ドーパミン作動性ニューロンの活性が低下し、精神病の症状を軽減すると考えられています。 さらに、トリフルペリドールは他の神経伝達物質系にも影響を与える可能性があり、全体的な薬理学的プロファイルに貢献しています .

類似化合物との比較

トリフルペリドールは、ハロペリドールやドロペリドールなどの他のブチロフェノン誘導体と似ています。 それは重量でかなり強力であり、より深刻な副作用を引き起こします 。トリフルペリドールの構造中のユニークなトリフルオロメチル基は、その高い効力と独特の薬理学的特性に貢献しています。

類似化合物

ハロペリドール: 類似の特性を持つが、効力が低い別のブチロフェノン系抗精神病薬です。

ドロペリドール: 主に制吐剤および鎮静剤として使用され、副作用のプロファイルが異なります。

フルフェナジン: 化学構造は異なるが、治療上の用途が類似しているフェノチアジン系抗精神病薬です。

生物活性

Trifluperidol is a butyrophenone antipsychotic that has been utilized primarily in the treatment of schizophrenia and other psychotic disorders. Its biological activity is characterized by its interactions with various neurotransmitter systems, particularly dopamine and serotonin receptors, alongside emerging evidence of its potential roles in other therapeutic areas.

This compound exhibits high affinity for dopamine D2 receptors, which plays a crucial role in its antipsychotic effects. Additionally, it acts on sigma receptors and has been shown to selectively block NR1a/2B NMDA receptors, which may contribute to its neuroprotective properties . The compound's ability to modulate neurotransmitter release has implications for inflammatory processes in the brain, as evidenced by its impact on pro-inflammatory cytokine secretion in glial cultures .

Pharmacological Profile

This compound's pharmacological profile includes:

- Antipsychotic Activity : Primarily through D2 receptor antagonism.

- Antidepressant Potential : Recent studies suggest it may exhibit antidepressant-like effects, positioning it as a candidate for repurposing in mood disorders .

- Neuroprotective Effects : Its interaction with NMDA receptors indicates potential neuroprotective capabilities, which are being explored in the context of neurodegenerative diseases .

Comparative Efficacy

A double-blind study compared this compound with Trifluoperazine in chronic schizophrenia patients. The findings indicated that while both medications were effective, Trifluoperazine demonstrated superior efficacy and a better side effect profile compared to this compound . This suggests that while this compound can be effective for certain patient profiles (e.g., those who are anergic or withdrawn), it may not be the first-line choice for all patients.

Neuroleptic Malignant Syndrome

There have been documented cases of Neuroleptic Malignant Syndrome (NMS) associated with this compound administration. One case highlighted a young male patient who responded rapidly to bromocriptine after developing NMS following treatment with this compound, underscoring the need for monitoring and management strategies when using this medication .

Emerging Research

Recent studies have explored the potential of this compound as an inhibitor of the ADP-ribose phosphatase (ADRP) domain of Nsp3 in SARS-CoV-2. Computational methods indicated that this compound could serve as a novel therapeutic agent against COVID-19, suggesting its utility beyond traditional psychiatric applications . This finding opens avenues for further research into its antiviral properties.

Biological Activity Overview Table

特性

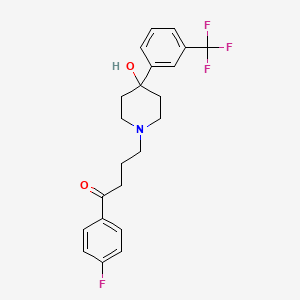

IUPAC Name |

1-(4-fluorophenyl)-4-[4-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidin-1-yl]butan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23F4NO2/c23-19-8-6-16(7-9-19)20(28)5-2-12-27-13-10-21(29,11-14-27)17-3-1-4-18(15-17)22(24,25)26/h1,3-4,6-9,15,29H,2,5,10-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPMXUUPHFNMNDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1(C2=CC(=CC=C2)C(F)(F)F)O)CCCC(=O)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23F4NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4023703 | |

| Record name | Trifluperidol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4023703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

409.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

749-13-3 | |

| Record name | Trifluperidol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=749-13-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trifluperidol [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000749133 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trifluperidol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13552 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Trifluperidol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170978 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Trifluperidol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4023703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TRIFLUPERIDOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R8869Q7R8I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Trifluperidol?

A1: this compound primarily acts as a dopamine (D2) receptor antagonist. [, , ] This means it binds to the D2 receptor, preventing dopamine from binding and exerting its effects.

Q2: Does this compound interact with other receptors in the brain?

A2: Research suggests this compound can also interact with other neurotransmitter systems, including:

- N-methyl-D-aspartate (NMDA) receptors: Studies show this compound acts as a subtype-selective NMDA receptor antagonist, particularly at the NR1a/NR2B subtype. []

- β-adrenergic receptors: this compound has demonstrated an inhibitory effect on β-adrenergic receptors and coupled adenylate cyclase activity. [] This adrenolytic effect may contribute to some of its side effects.

Q3: What is the molecular formula and weight of this compound?

A3: this compound has the molecular formula C22H23F4NO2 and a molecular weight of 413.41 g/mol.

Q4: What spectroscopic techniques have been used to characterize this compound?

A4: Several spectroscopic methods have been employed for this compound analysis, including:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: 19F NMR has been particularly useful in studying the interaction of this compound with cyclodextrins, revealing information about binding sites and affinities. []

- Mass Spectrometry (MS): MS techniques, particularly in combination with Gas Chromatography (GC-MS), have been utilized to quantify this compound levels in biological samples, such as plasma. []

- Fluorescence Spectroscopy: this compound exhibits fluorescence under specific conditions, and this property has been investigated for potential analytical applications. []

Q5: What is known about the absorption, distribution, metabolism, and excretion (ADME) of this compound?

A5: While the provided research doesn't offer a detailed ADME profile for this compound, some insights are available:

Q6: What preclinical models have been used to investigate the effects of this compound?

A6: Various animal models have been employed to study this compound's effects, including:

- Rodent models of catalepsy: These models assess the cataleptic potential of this compound, a common side effect of antipsychotic drugs. Studies have shown varying degrees of sensitivity to this compound-induced catalepsy across different rat strains, suggesting a role of genetic factors. [, ]

- Rodent models of intestinal motility: this compound's impact on intestinal motility has been studied in cats. Findings suggest this compound can increase intestinal tone and motility, and this effect is enhanced when combined with the β-blocker Practolol. []

- Rabbit models of ocular hypertension: Research indicates this compound can lower intraocular pressure in rabbits, potentially by improving ocular blood flow. [, ] This finding suggests this compound might have therapeutic potential in treating glaucoma, but further research is needed.

Q7: What clinical studies have been conducted on this compound?

A7: The provided research mentions several clinical trials evaluating this compound's efficacy as an antipsychotic drug, particularly in comparison to Chlorpromazine.

Q8: What are the known side effects of this compound?

A8: As with all antipsychotic medications, this compound can cause side effects. While the provided research doesn't delve into specific side effects, it does mention the following:

- Extrapyramidal symptoms (EPS): These are movement-related side effects common with typical antipsychotic drugs. [, ] The research highlights the need to balance this compound's therapeutic benefits with its potential to induce EPS.

- Lactation: A case report describes a non-pregnant female developing lactation while treated with this compound, suggesting a potential hormonal influence. []

Q9: Are there any known drug interactions with this compound?

A9: The provided research mentions a specific drug interaction:

- β-blockers: Combining this compound with the β-blocker Practolol enhanced its effects on intestinal motility in cats. [] This finding emphasizes the importance of considering potential drug interactions when prescribing this compound.

Q10: What are some areas for future research on this compound?

A10: The provided research highlights several areas for further investigation, including:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。